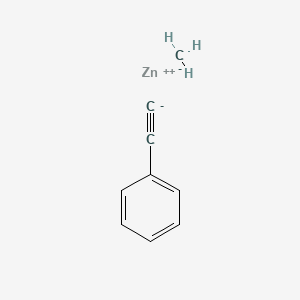
zinc;carbanide;ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;carbanide;ethynylbenzene is a complex organometallic compound that combines zinc, carbanide, and ethynylbenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;carbanide;ethynylbenzene typically involves the reaction of zinc with carbanide and ethynylbenzene under controlled conditions. One common method involves the use of a zinc salt, such as zinc chloride, which reacts with carbanide and ethynylbenzene in the presence of a suitable solvent and catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and production rates.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;carbanide;ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into other organometallic compounds.
Substitution: The ethynylbenzene moiety can undergo substitution reactions, where different functional groups replace the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide and substituted benzene derivatives, while reduction can produce various zinc-organic compounds.
Wissenschaftliche Forschungsanwendungen
Zinc;carbanide;ethynylbenzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a tool for studying zinc-related biochemical processes.
Medicine: Explored for its potential therapeutic applications, particularly in zinc supplementation and as a component of drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of zinc;carbanide;ethynylbenzene involves its interaction with various molecular targets and pathways. Zinc plays a crucial role as a catalytic and structural component in many biochemical processes. The carbanide and ethynylbenzene moieties contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact mechanism can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc;carbanide;phenylacetylene
- Zinc;carbanide;styrene
- Zinc;carbanide;toluene
Uniqueness
Zinc;carbanide;ethynylbenzene is unique due to the presence of the ethynylbenzene moiety, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
128812-12-4 |
|---|---|
Molekularformel |
C9H8Zn |
Molekulargewicht |
181.5 g/mol |
IUPAC-Name |
zinc;carbanide;ethynylbenzene |
InChI |
InChI=1S/C8H5.CH3.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H3;/q2*-1;+2 |
InChI-Schlüssel |
WGFVHZRFUVTVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[C-]#CC1=CC=CC=C1.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
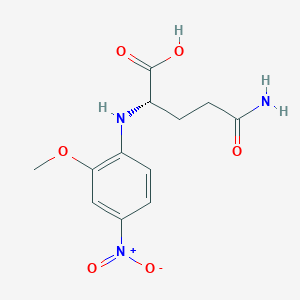
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)

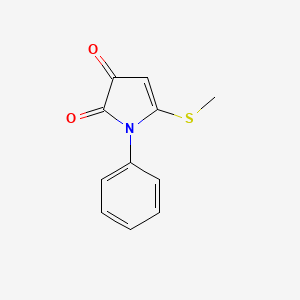


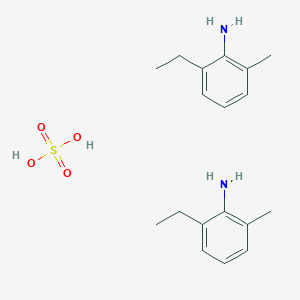
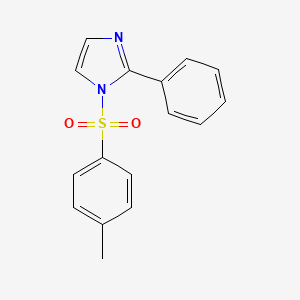

![2-[(E)-{3-[4-(Dimethylamino)phenyl]prop-2-en-1-ylidene}amino]phenol](/img/structure/B14279003.png)

